2-iodo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
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Overview
Description
2-iodo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is an aromatic organic compound It is characterized by the presence of iodine atoms and a benzoxazole ring, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of phenol derivatives, followed by the formation of the benzoxazole ring through cyclization reactions. The reaction conditions often require the use of iodine and suitable catalysts to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-iodo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization: The formation of heterocycles through cyclization reactions is a key feature of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, catalysts such as palladium or copper, and oxidizing or reducing agents. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include various substituted phenols, benzoxazole derivatives, and other aromatic compounds. The specific products depend on the nature of the substituents and the reaction conditions employed.
Scientific Research Applications
2-iodo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocycles.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-iodo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with specific molecular targets and pathways. The compound’s iodine atoms and benzoxazole ring play a crucial role in its reactivity and binding affinity. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Iodophenol: A simpler analog with a single iodine atom and phenol group.
3-Iodophenol: Another analog with the iodine atom positioned differently on the phenol ring.
4-Iodophenol: Similar to 2-iodophenol but with the iodine atom in the para position.
Uniqueness
2-iodo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is unique due to its complex structure, which includes multiple iodine atoms and a benzoxazole ring
Properties
Molecular Formula |
C20H12I2N2O2 |
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Molecular Weight |
566.1 g/mol |
IUPAC Name |
2-iodo-6-[[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C20H12I2N2O2/c21-14-5-1-3-12(9-14)20-24-17-10-15(7-8-18(17)26-20)23-11-13-4-2-6-16(22)19(13)25/h1-11,25H |
InChI Key |
YQADGVZALKNDBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC=C4)I)O |
Origin of Product |
United States |
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